5-Amino-1-propyl-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

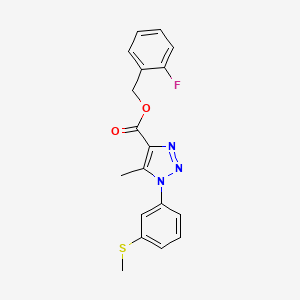

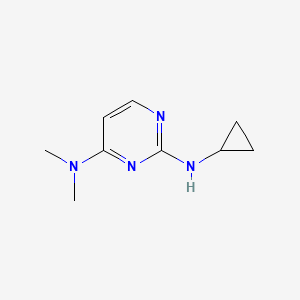

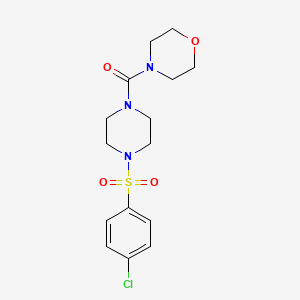

5-Amino-1-propyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H12N2O . It is used in various fields of research .

Molecular Structure Analysis

The molecular structure of 5-Amino-1-propyl-1,2-dihydropyridin-2-one is represented by the InChI code: 1S/C8H12N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h3-4,6H,2,5,9H2,1H3 . This compound has a molecular weight of 152.2 .Scientific Research Applications

Alpha1a Adrenoceptor Antagonism

5-Amino-1-propyl-1,2-dihydropyridin-2-one derivatives have been studied for their potential as alpha1a adrenoceptor antagonists. For example, specific dihydropyridine derivatives showed good binding affinity and selectivity for the alpha1a adrenoceptor, effectively inhibiting phenylephrine-induced contraction of the human prostate (Wong et al., 1998).

Synthesis of Dihydropyridine Derivatives

The synthesis of 1,4-dihydropyridine derivatives, which include 5-amino-1-propyl-1,2-dihydropyridin-2-one, has been widely explored. For example, a study detailed the synthesis of a dihydropyridine scaffold for potential downstream derivatization, demonstrating its versatility in organic synthesis (Borgarelli et al., 2022).

Antihypertensive Effects

Certain 2-amino-1,4-dihydropyridine derivatives, closely related to 5-amino-1-propyl-1,2-dihydropyridin-2-one, have shown promising antihypertensive effects. These compounds were evaluated for their effectiveness in spontaneously hypertensive rats, with some displaying prolonged antihypertensive action (Kobayashi et al., 1995).

Applications in Photolysis Studies

1,2-Dihydropyridine compounds, which include variants of 5-amino-1-propyl-1,2-dihydropyridin-2-one, have been used in photolysis studies. Such studies have implications for understanding the breaking of cross-links in insoluble fibrous proteins like elastin (Guay & Lamy, 1978).

Catalyzed Synthesis for Multisubstituted Derivatives

5-Amino-1-propyl-1,2-dihydropyridin-2-one derivatives have been synthesized using catalyzed multicomponent reactions. This method provides easy access to diverse multisubstituted polyfunctional 1,4-dihydropyridines, which have significant implications in medicinal chemistry (Jiang et al., 2009).

Neuroprotection and Antioxidant Properties

The compound has been studied for its potential neuroprotective and antioxidant properties. For instance, novel dihydropyridine analogs, related to 5-amino-1-propyl-1,2-dihydropyridin-2-one, have been synthesized and evaluated for these activities, showing promising results in anti-cancer studies (Saddala & Pradeepkiran, 2019).

properties

IUPAC Name |

5-amino-1-propylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h3-4,6H,2,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILIXEARZBBUON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=CC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-propyl-1,2-dihydropyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2395790.png)

![3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2395797.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)

![Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2395802.png)

![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2395803.png)